2-chloro-N-[4-(propionylamino)phenyl]benzamide
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Overview
Description
2-chloro-N-[4-(propionylamino)phenyl]benzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic small molecule inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor that plays a crucial role in regulating the immune system and inflammation.
Mechanism of Action
2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This inhibition leads to the accumulation of IκBα, which prevents the translocation of NF-κB to the nucleus and its subsequent activation of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the NF-κB pathway. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 is its high specificity for NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, one of the limitations of 2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 is its potential toxicity, as it has been shown to induce liver damage in animal studies.
Future Directions
There are several future directions for the research of 2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082. One potential application is in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Another potential application is in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the potential side effects and toxicity of 2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 in humans.
Synthesis Methods
The synthesis of 2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 involves the reaction of 4-aminobenzoyl chloride with 4-aminophenyl propionate in the presence of triethylamine and chloroform. The resulting intermediate is then treated with thionyl chloride and further reacted with 2-chlorobenzoyl chloride to yield the final product.
Scientific Research Applications
2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, which is involved in the expression of various pro-inflammatory cytokines and chemokines. This inhibition leads to a reduction in inflammation and has potential therapeutic applications in various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
properties
IUPAC Name |
2-chloro-N-[4-(propanoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-2-15(20)18-11-7-9-12(10-8-11)19-16(21)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLRGZYQQAIPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(propanoylamino)phenyl]benzamide |
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